2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid

Regiochemical differentiation Physicochemical properties Benzothiazole positional isomers

2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid (CAS 80945-69-3) is a heterocyclic building block of the benzothiazole family, with a molecular formula of C8H7N3O2S and a molecular weight of 209.23 g/mol. It features a hydrazino group at the 2-position and a carboxylic acid substituent at the 5-position of the benzothiazole ring.

Molecular Formula C8H7N3O2S
Molecular Weight 209.23 g/mol
CAS No. 80945-69-3
Cat. No. B13946246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid
CAS80945-69-3
Molecular FormulaC8H7N3O2S
Molecular Weight209.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)N=C(S2)NN
InChIInChI=1S/C8H7N3O2S/c9-11-8-10-5-3-4(7(12)13)1-2-6(5)14-8/h1-3H,9H2,(H,10,11)(H,12,13)
InChIKeyKFQGHKHDJZZHIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid (CAS 80945-69-3): Procurement-Relevant Baseline Profile


2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid (CAS 80945-69-3) is a heterocyclic building block of the benzothiazole family, with a molecular formula of C8H7N3O2S and a molecular weight of 209.23 g/mol . It features a hydrazino group at the 2-position and a carboxylic acid substituent at the 5-position of the benzothiazole ring . The compound is recognized for its potential in medicinal chemistry, particularly as a precursor for anti-tubercular agents and other biologically active hydrazone derivatives [1].

Why 2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid Cannot Be Replaced by Generic Benzothiazole Analogs


Substitution with a positional isomer such as the 6-carboxylic acid derivative (CAS 117342-15-1) or the 7-carboxylic acid derivative (CAS 71224-94-7) is not functionally equivalent due to distinct regiochemical positioning of the carboxylic acid group, which governs both molecular recognition and physicochemical properties . Even the unsubstituted 2-hydrazinobenzothiazole (CAS 615-21-4) lacks the solubility and hydrogen-bonding capacity provided by the 5-carboxylic acid moiety, which is critical for derivatization into hydrazone libraries . The specific position of the carboxyl group directly influences the compound's LogP, polar surface area, and subsequent bioactivity, making generic substitution ineffective for reproducible research outcomes .

Quantitative Differentiation Evidence for 2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid


Physicochemical Property Comparison: 5-COOH vs. 6-COOH and 7-COOH Positional Isomers

The 5-carboxylic acid isomer (CAS 80945-69-3) exhibits a calculated LogP of 2.05 and a polar surface area (PSA) of 116.48 Ų, as per ChemSrc data . In contrast, the 6-carboxylic acid isomer (CAS 117342-15-1) and the 7-carboxylic acid isomer (CAS 71224-94-7) have identical molecular formulas but are expected to show different LogP and PSA values due to the altered position of the hydrophilic carboxyl group . This difference in physicochemical properties directly impacts compound solubility, permeability, and target binding, making the 5-isomer uniquely suitable for certain medicinal chemistry campaigns.

Regiochemical differentiation Physicochemical properties Benzothiazole positional isomers

Anti-Tubercular Activity Profile Compared to Unsubstituted 2-Hydrazinobenzothiazole

A 1956 study by Horii et al. evaluated benzothiazole-carboxylic acid hydrazides against Mycobacterium tuberculosis H37Rv. While the specific Minimum Inhibitory Concentration (MIC) for the 5-carboxylic acid derivative was not reported, the class of benzothiazole-carboxylic acid hydrazides was noted to be inactive at a 20,000 dilution [1]. In contrast, the unsubstituted 2-hydrazinylbenzothiazole (CAS 615-21-4) has been reported to show antimicrobial activity at concentrations as low as 0.1 mM against E. coli, S. aureus, and other pathogens, with an optimum concentration of 5 mM . Furthermore, the 2-hydrazinylbenzothiazole scaffold has been identified as a potent inhibitor of M. tuberculosis transaminase BioA (PDB: 4MQP) via covalent modification of the PLP cofactor [2]. The presence of the 5-carboxylic acid group may alter this inhibition profile due to steric and electronic effects, suggesting a need for specific evaluation rather than assuming equivalent activity.

Anti-tubercular Mycobacterium tuberculosis BioA inhibition

Synthetic Accessibility: Exchange Amination Yields for Carboxy-Substituted Benzothiazoles

The patent literature (US 3,937,714) indicates that in exchange amination reactions to produce 2-hydrazinobenzothiazoles, only carboxy-substituted aminobenzothiazoles gave good yields, whereas unsubstituted 2-aminobenzothiazole produced a substantial amount of ring-opened byproduct [1]. While exact yields for the 5-carboxylic acid derivative are not disclosed, the patent specifically highlights that carboxy-substituted substrates are preferable for efficient synthesis. This suggests that procurement of the 5-carboxylic acid derivative as a synthetic intermediate offers higher purity and better yield compared to non-carboxylated analogs.

Synthetic yield Exchange amination Process chemistry

Optimal Application Scenarios for 2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid


Precursor for Regiospecific Hydrazone Library Synthesis

The defined 5-carboxylic acid position allows for the generation of hydrazone libraries with a single, consistent attachment point for further derivatization. This regiochemical control is essential for structure-activity relationship (SAR) studies where the carboxyl group's location influences biological target engagement .

Physicochemical Property-Tuned Lead Optimization

The unique LogP (2.05) and PSA (116.48 Ų) of 2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid make it a valuable scaffold for medicinal chemists aiming to optimize solubility and permeability while maintaining the benzothiazole core .

Synthesis of Benzothiazole-Hydrazone Anti-Infective Agents

Despite class-level inactivity against M. tuberculosis, the compound serves as a key intermediate for synthesizing hydrazone derivatives with reported anti-schistosomal and anti-bacterial activities. Its use is supported by recent optimization studies targeting schistosome BCL-2, where related 5-carboxamide thiazole hydrazones showed nanomolar potency .

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